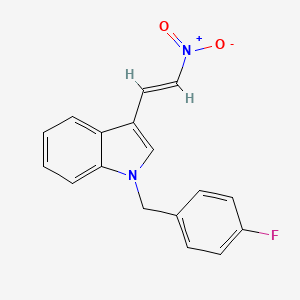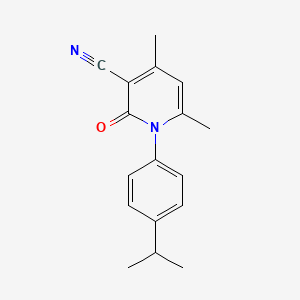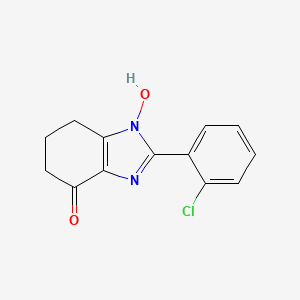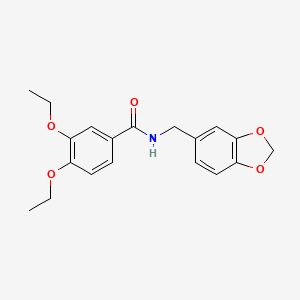
1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole is a synthetic compound that belongs to the indole family of organic compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The exact mechanism of action of 1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole is not fully understood. However, it is believed to act by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the activity of various enzymes involved in bacterial and fungal growth. The anti-inflammatory properties of the compound are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to reduce tumor growth and increase survival rates. The compound has also been shown to reduce bacterial and fungal growth in vitro. Additionally, it has been found to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole in lab experiments is its selective cytotoxicity towards cancer cells. This makes it a promising candidate for cancer chemotherapy. Additionally, the compound has been shown to have antimicrobial and anti-inflammatory properties, making it a versatile compound for research. However, the limitations of the compound include its moderate yield and purity, which can make it difficult to work with in large quantities.
Future Directions
There are several future directions for research on 1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole. One area of focus is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of the compound. The compound's potential applications in material science and organic synthesis also warrant further investigation. Finally, more studies are needed to explore the compound's potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammation.
Conclusion:
In conclusion, 1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole is a synthetic compound with promising applications in various fields, including medicinal chemistry, material science, and organic synthesis. The compound's anticancer, antimicrobial, and anti-inflammatory properties make it a versatile compound for research. However, further studies are needed to fully elucidate the compound's mechanism of action and potential applications in various diseases.
Synthesis Methods
The synthesis of 1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole involves the condensation of 4-fluorobenzaldehyde and 2-nitroethanol in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the indole ring. The yield of the reaction is moderate, and the purity of the product can be improved by recrystallization.
Scientific Research Applications
1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. The compound exhibits selective cytotoxicity towards cancer cells, making it a promising candidate for cancer chemotherapy. Additionally, it has been found to inhibit the growth of various bacterial and fungal strains, making it a potential antimicrobial agent. The anti-inflammatory properties of the compound have also been explored, and it has been shown to reduce inflammation in animal models.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(E)-2-nitroethenyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-15-7-5-13(6-8-15)11-19-12-14(9-10-20(21)22)16-3-1-2-4-17(16)19/h1-10,12H,11H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJQESWKYNPHIO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808255.png)
![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5808269.png)
![methyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5808275.png)
![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5808279.png)

![2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5808299.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5808306.png)

![ethyl 4-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5808314.png)
![2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline](/img/structure/B5808321.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5808327.png)

